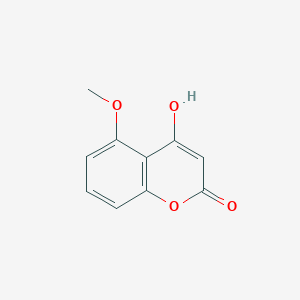

4-Hydroxy-5-methoxy-2H-1-benzopyran-2-one

Overview

Description

“4-Hydroxy-5-methoxy-2H-1-benzopyran-2-one” is a chemical compound with the molecular formula C10H8O4. It is also known as 5-hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one .

Molecular Structure Analysis

The molecular structure of “4-Hydroxy-5-methoxy-2H-1-benzopyran-2-one” can be analyzed using its molecular formula C10H8O4. The structure includes a benzopyran ring (a fused benzene and pyran ring) with hydroxy (-OH) and methoxy (-OCH3) functional groups .Physical And Chemical Properties Analysis

The molecular weight of “4-Hydroxy-5-methoxy-2H-1-benzopyran-2-one” is 192.17. Other physical and chemical properties like melting point, boiling point, and density could not be found in the search results .Scientific Research Applications

- 4-Hydroxy-5-methoxy-2H-chromen-2-one exhibits antioxidant properties. It scavenges free radicals and protects cells from oxidative stress. Researchers have investigated its potential in preventing oxidative damage-related diseases, such as neurodegenerative disorders and cardiovascular conditions .

- The compound has demonstrated anti-inflammatory activity. It inhibits pro-inflammatory cytokines and enzymes, making it a candidate for managing inflammatory diseases like arthritis, colitis, and dermatitis .

- Studies suggest that 4-Hydroxy-5-methoxy-2H-chromen-2-one may have anticancer effects. It interferes with cancer cell growth, induces apoptosis (programmed cell death), and inhibits tumor progression. Researchers explore its use as an adjunct in cancer therapy .

- 7-Amino-4-methyl-2H-chromen-2-one (a derivative of this compound) serves as a common fluorescent probe. It aids in studying cellular processes, protein interactions, and intracellular dynamics .

- Researchers have used 4-Hydroxy-5-methoxy-2H-chromen-2-one as a precursor to synthesize novel coenzyme Q0 analogs. These analogs have potential applications in energy metabolism, mitochondrial function, and cellular health .

- Chemists have explored various synthetic routes to obtain 4-Hydroxy-5-methoxy-2H-chromen-2-one and its derivatives. These efforts contribute to the development of sustainable and efficient methods for accessing bioactive compounds .

Antioxidant Activity

Anti-Inflammatory Effects

Anticancer Potential

Fluorescent Probe in Biophysical Research

Coenzyme Q0 Analog Synthesis

Natural Product Synthesis

Mechanism of Action

Target of Action

It is known that similar compounds, such as hymecromone, target the arylsulfate sulfotransferase .

Mode of Action

It is suggested that similar compounds can inhibit leukocyte chemotaxis and oxygen free radical formation .

Biochemical Pathways

Related compounds have been found to impact the pechmann condensation pathway .

Result of Action

4-Hydroxy-5-methoxy-2H-chromen-2-one is a biologically active poly-methoxylated flavonoid . It has been found to have anti-inflammatory and antiproliferative effects . It can also prevent cyclophosphamide and ifosfamide-induced hemorrhagic cystitis in rats .

Action Environment

It is known that similar compounds can be affected by reaction parameters such as temperature and reaction time .

properties

IUPAC Name |

4-hydroxy-5-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-7-3-2-4-8-10(7)6(11)5-9(12)14-8/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFCJEOKCYTBDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CC(=O)O2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00715844 | |

| Record name | 4-Hydroxy-5-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-5-methoxy-2H-1-benzopyran-2-one | |

CAS RN |

53666-76-5 | |

| Record name | 4-Hydroxy-5-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

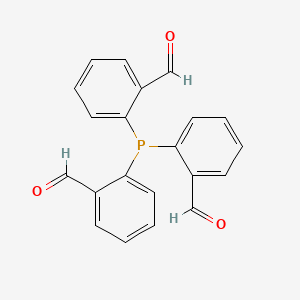

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-4-Amino-N-[(2S,4S,5S)-2-[(1S,4S,6R)-4,6-diamino-3-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide](/img/structure/B3029054.png)

![9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene](/img/structure/B3029058.png)